molecular formula C18H16N2O2S B5786330 N-[4-(phenylamino)phenyl]benzenesulfonamide

N-[4-(phenylamino)phenyl]benzenesulfonamide

Cat. No.: B5786330
M. Wt: 324.4 g/mol
InChI Key: QFMIVGGIWMMZFP-UHFFFAOYSA-N
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Description

N-[4-(phenylamino)phenyl]benzenesulfonamide is an organic compound with the molecular formula C18H16N2O2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(phenylamino)phenyl]benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is reduced to an amino group, forming the desired sulfonamide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(phenylamino)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

N-[4-(phenylamino)phenyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(phenylamino)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylbenzenesulfonamide
  • N-(4-methoxyphenyl)benzenesulfonamide
  • N-(4-chlorophenyl)benzenesulfonamide
  • N-(4-nitrophenyl)benzenesulfonamide

Uniqueness

N-[4-(phenylamino)phenyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both phenylamino and benzenesulfonamide groups allows for versatile interactions with various chemical and biological systems, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-(4-anilinophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-23(22,18-9-5-2-6-10-18)20-17-13-11-16(12-14-17)19-15-7-3-1-4-8-15/h1-14,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMIVGGIWMMZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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